Sulfobromophthalein, disodium salt

Hepatic Clearance Pharmacokinetics Diagnostic Dyes

Procure Sulfobromophthalein disodium salt (BSP, Bromsulphalein) specifically as a validated high-affinity substrate for OATP1B1/1B3 (Km=13.9μM) and OATP2B1 in quantitative DDI and hepatobiliary clearance studies. Generic substitution with ICG or the less-brominated analog DBSP is scientifically invalid: BSP clears plasma 3.1- to 4.2-fold faster than ICG and exhibits 2.7-fold higher affinity for bilitranslocase versus DBSP due to its distinct tetrabrominated structure. Only BSP delivers the defined Michaelis-Menten kinetics and species-specific transport maximum (Tm) values essential for reproducible transporter functional assays.

Molecular Formula C20H8Br4Na2O10S2
Molecular Weight 838.0 g/mol
CAS No. 71-67-0
Cat. No. B1667931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfobromophthalein, disodium salt
CAS71-67-0
SynonymsBromosulfophthalein
Bromosulphthalein
Bromsulphalein
Bromthalein
Disodium, Sulfobromophthalein
Sodium, Sulfobromophthalein
Sulfobromophthalein
Sulfobromophthalein Disodium
Sulfobromophthalein Sodium
Tetrabromsulphthalein
Molecular FormulaC20H8Br4Na2O10S2
Molecular Weight838.0 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=C2C=CC(=O)C(=C2)S(=O)(=O)[O-])C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O)S(=O)(=O)[O-])O.[Na+].[Na+]
InChIInChI=1S/C20H10Br4O10S2.2Na/c21-16-14(15(20(27)28)17(22)19(24)18(16)23)13(7-1-3-9(25)11(5-7)35(29,30)31)8-2-4-10(26)12(6-8)36(32,33)34;;/h1-6,25H,(H,27,28)(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2
InChIKeyHXUITPQMHVLBNV-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySOL IN WATER;  INSOL IN ALCOHOL, ACETONE
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sulfobromophthalein Disodium Salt (CAS 71-67-0): An Organic Anionic Dye with Validated Hepatic Transporter Substrate Properties


Sulfobromophthalein disodium salt (BSP, Bromsulphalein) is a synthetic, water-soluble, tetrabrominated phenolphthalein sulfonate dye with a molecular weight of approximately 838.0 g/mol [1]. Introduced in 1925 as a clinical diagnostic aid for hepatic function assessment, BSP has been historically used in the BSP retention test, where impaired hepatic clearance leads to elevated plasma retention [2]. Its mechanism of action is now well-characterized: BSP is a high-affinity substrate for organic anion transporting polypeptides (OATPs), which mediate its uptake into hepatocytes, followed by glutathione conjugation and biliary excretion via the multidrug resistance-associated protein 2 (Mrp2) transporter [3]. Beyond its diagnostic legacy, BSP serves as a critical tool compound for studying OATP-mediated drug transport, hepatobiliary clearance mechanisms, and the functional assessment of hepatic uptake transporters in both in vitro and in vivo models.

Why Sulfobromophthalein Disodium Salt Cannot Be Substituted by Indocyanine Green or Other Hepatic Dyes for Targeted OATP Transporter Studies


Generic substitution of BSP with other hepatic clearance dyes like Indocyanine Green (ICG) or its less-brominated analog DBSP is scientifically invalid due to distinct and quantifiable differences in transporter affinity, plasma protein binding, and clearance kinetics. BSP is a well-established, high-affinity substrate for OATP1B1 and OATP1B3, with defined Michaelis-Menten kinetic parameters (Km, Vmax) in human cell lines, enabling its use as a validated probe for OATP-mediated drug-drug interaction (DDI) studies [1]. In contrast, ICG demonstrates lower hepatic clearance rates and a higher 30-minute plasma retention in multiple species, indicating divergent elimination pathways that preclude its use as a surrogate for quantifying OATP function [2]. Furthermore, BSP exhibits superior affinity for hepatic plasma membrane carrier proteins compared to DBSP, resulting in significantly faster in vivo plasma clearance, a critical differentiator for pharmacokinetic studies [3]. Consequently, protocols that require a validated, high-affinity OATP substrate with well-characterized hepatic extraction must use BSP specifically, as alternative dyes cannot reliably reproduce the same quantitative uptake and clearance profiles.

Sulfobromophthalein Disodium Salt: A Quantitative Evidence Guide for Differentiation from ICG, DBSP, and Other Hepatic Organic Anions


Quantitative Comparison of Hepatic Clearance: BSP Exhibits 3.1-Fold Higher Clearance than ICG in the Cat Model

A direct head-to-head study in cats (n=10) demonstrated that the plasma clearance of sulfobromophthalein (BSP) is significantly higher than that of indocyanine green (ICG). Following single-dose intravenous administration (BSP: 5 mg/kg; ICG: 1.5 mg/kg), BSP exhibited a mean clearance of 26.3 ± 23.1 ml/min/kg, while ICG clearance was 8.6 ± 4.1 ml/min/kg, representing an approximate 3.1-fold difference [1].

Hepatic Clearance Pharmacokinetics Diagnostic Dyes

Comparative 30-Minute Plasma Retention in Feline Models: BSP Retention is 12-Fold Lower than ICG, Indicating Superior Hepatic Extraction

In the same feline study, the 30-minute percentage retention of the dyes in plasma was quantified. The retention of BSP was measured at 0.6 ± 0.8%, while ICG retention was 7.3 ± 2.9%, a 12-fold higher retention for ICG (P < 0.05) [1]. This indicates that BSP is extracted from the plasma much more rapidly and completely by the feline liver, making the BSP retention test more sensitive for detecting subtle hepatic dysfunction in this species, although the absolute BSP plasma levels post-30-minutes are often too low for practical measurement [1].

Hepatic Function Test Diagnostic Retention Veterinary Pharmacology

Comparative Hepatic Clearance in Canine Models: BSP Clearance is 4-Fold Higher than ICG

A parallel study in dogs confirmed the species-independent trend of higher BSP clearance. In dogs administered a single intravenous dose of BSP (5 mg/kg) or ICG (1.0 and 1.5 mg/kg), BSP clearance was measured at 15.4 ± 6.2 ml/min/kg, while ICG clearance was 3.7 ± 0.7 ml/min/kg (1.0 mg/kg dose) and 3.9 ± 0.7 ml/min/kg (1.5 mg/kg dose), representing a ~4-fold higher clearance for BSP [1].

Canine Pharmacokinetics Hepatic Clearance Comparative Physiology

Defined OATP-Mediated Uptake Kinetics in Human Intestinal Cells: Km = 13.9 μM

Sulfobromophthalein (BSP) uptake via organic anion transporting polypeptides (OATPs) in human intestinal Caco-2 cells was characterized with Michaelis-Menten kinetics, yielding a Km of 13.9 ± 1.3 μM and a Vmax of 1.15 ± 0.07 nmol (mg protein)-1 (5 min)-1 [1]. This provides a quantitative benchmark for OATP-mediated transport that is not available for many alternative dyes. Furthermore, the study demonstrated that medium-chain perfluoroalkyl carboxylic acids competitively inhibit BSP uptake with defined Ki values (e.g., PFOA Ki = 62.2 ± 1.3 μM), confirming BSP's utility as a probe substrate for OATP2B1-mediated transport and DDI screening [1].

OATP Transporter Drug-Drug Interaction Uptake Assay

Species-Specific Biliary Transport Maximum (Tm) in Rats, Rabbits, and Dogs

The hepatic transport maximum (Tm) for the biliary excretion of sulfobromophthalein (BSP) exhibits significant species variation. A classic comparative study by Klaassen and Plaa (1967) reported BSP Tm values of approximately 1 mg/min/kg in rats and rabbits, compared to only 0.2 mg/min/kg in dogs [1]. This 5-fold difference in biliary excretion capacity across species is a critical consideration for the design and interpretation of in vivo hepatobiliary transport studies.

Biliary Excretion Species Comparison Hepatobiliary Transport

Superior Hepatic Plasma Membrane Carrier Affinity Compared to Dibromosulfophthalein (DBSP)

A direct comparison of sulfobromophthalein (BSP, tetrabrominated) and its less brominated analog dibromosulfophthalein (DBSP) in rats revealed that BSP has a significantly higher affinity for hepatic plasma membrane carrier proteins. The dissociation constant (Kd) for high-affinity plasma protein binding sites was lower for BSP (0.95 ± 0.02 μM) than for DBSP (1.44 ± 0.14 μM, P < 0.001) [1]. Furthermore, BSP's affinity for purified bilitranslocase, a key hepatic uptake transporter, was also greater (Kd BSP: 1.10 ± 0.12 μM vs. DBSP: 3.02 ± 0.27 μM, P < 0.001) [1]. Consequently, BSP exhibited significantly faster plasma clearance in vivo (P < 0.001) [1].

Structure-Activity Relationship Transporter Affinity Bromination Pattern

Recommended Procurement and Application Scenarios for Sulfobromophthalein Disodium Salt Based on Quantified Differentiation


Validated Probe for OATP-Mediated Drug-Drug Interaction (DDI) Screening Assays

Procure sulfobromophthalein disodium salt for use as a positive control substrate in OATP1B1/1B3 and OATP2B1 uptake assays. Its well-defined Michaelis-Menten kinetics (Km = 13.9 μM) in human cell lines enable the quantitative determination of inhibitory constants (Ki) for test compounds and the validation of transporter function in high-throughput screening formats [1]. Its established competitive inhibition by known OATP inhibitors provides a benchmark for assay development and DDI risk assessment [1].

In Vivo Pharmacokinetic Studies of Hepatic Uptake and Biliary Clearance

Use BSP in rodent models to investigate the mechanisms of hepatic uptake and biliary excretion, particularly when studying OATP and Mrp2 function. The quantitative knowledge of its plasma clearance relative to ICG (3.1- to 4.2-fold faster) and its species-specific transport maximum (Tm) values (e.g., ~1 mg/min/kg in rats vs. 0.2 mg/min/kg in dogs) [2][3] allows for precise experimental design and interpretation of hepatobiliary transport data. This is essential for studies evaluating the impact of disease states, genetic polymorphisms, or drug-induced liver injury on organic anion transport.

Structure-Activity Relationship (SAR) Studies of Organic Anion Transporter Ligands

Utilize BSP as a high-affinity reference ligand for investigating the structural determinants of organic anion transport. Its 2.7-fold higher affinity for the hepatic uptake transporter bilitranslocase compared to DBSP [4] demonstrates that the degree of bromination and resulting hydrophobicity are critical for transporter recognition. BSP serves as an ideal tool for competitive binding and uptake studies aimed at mapping the pharmacophore of OATP and other organic anion transporters.

Reference Standard for Assay Development and Quality Control in Diagnostic Research

Given its well-documented spectral properties (intense bluish-purple color in alkaline solution) and historical use in the BSP retention test, sulfobromophthalein disodium salt is suitable as a reference standard for developing and validating spectrophotometric or chromatographic methods for quantifying hepatic clearance markers in biological fluids [5]. Its high purity and defined chemical characteristics make it a reliable calibrator in analytical chemistry workflows.

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